![molecular formula C19H28N2O5S2 B12104987 (R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminophenyl group, a sulfonamide group, and a 4-methylbenzenesulfonate moiety, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminophenyl Intermediate: The synthesis begins with the preparation of the 4-aminophenyl intermediate through nitration of benzene followed by reduction.
Alkylation: The aminophenyl intermediate is then alkylated with a suitable alkyl halide to introduce the propyl group.
Sulfonamide Formation: The alkylated product undergoes sulfonamide formation by reacting with a sulfonyl chloride.
Final Coupling: The final step involves coupling the sulfonamide with 4-methylbenzenesulfonate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under mild conditions using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its role as an inhibitor of certain enzymes involved in disease pathways.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction is facilitated by the unique structural features of the compound, including its aminophenyl and sulfonamide groups.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-Aminophenyl)ethyl)propane-2-sulfonamide
- N-(2-(4-Aminophenyl)propyl)butane-2-sulfonamide
- N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide
Uniqueness
®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate moiety, which enhances its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for more diverse applications in various scientific fields.
Propiedades
IUPAC Name |
N-[2-(4-aminophenyl)propyl]propane-2-sulfonamide;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.C7H8O3S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,9-10,14H,8,13H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKWUARKMMYOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)
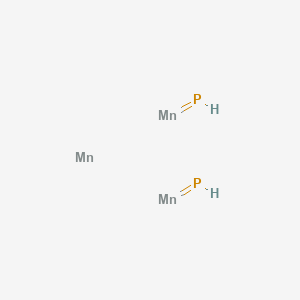
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)
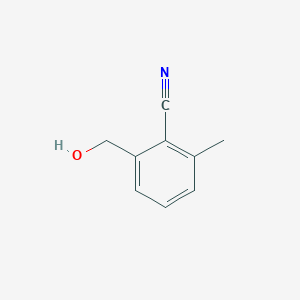
![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)


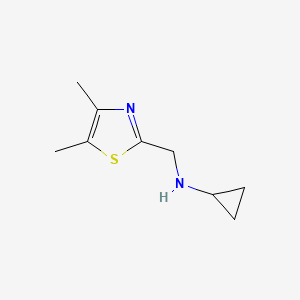
![[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)
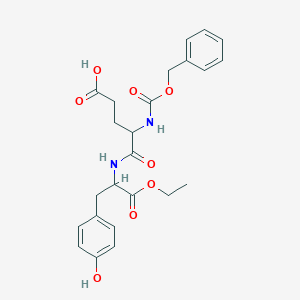
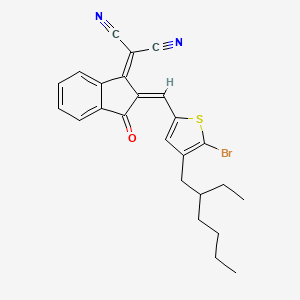

![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)
